molecular formula C13H18N2 B8544000 5-pyrrolidin-1-ylmethyl-2,3-dihydro-1H-isoindole

5-pyrrolidin-1-ylmethyl-2,3-dihydro-1H-isoindole

Cat. No.: B8544000
M. Wt: 202.30 g/mol
InChI Key: CTKFFHMQRYAFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-pyrrolidin-1-ylmethyl-2,3-dihydro-1H-isoindole is a useful research compound. Its molecular formula is C13H18N2 and its molecular weight is 202.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

5-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C13H18N2/c1-2-6-15(5-1)10-11-3-4-12-8-14-9-13(12)7-11/h3-4,7,14H,1-2,5-6,8-10H2

InChI Key

CTKFFHMQRYAFEG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC3=C(CNC3)C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.90 g 5-pyrrolidin-1-ylmethyl-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester (raw material; 4.96 mmol) in 5 ml dichloromethane was added 3.82 ml trifluoroacetic acid (49.6 mmol) and the reaction mixture was stirred at room temperature overnight. The trifluoroacetic acid and dichloromethane were evaporated under reduced pressure, water was added to the residue, the acidic aqueous phase extracted two times with ethyl acetate, the aqueous phase was basified with diluted NaOH and then subsequently extracted three times with dichloromethane. The dichloromethane phase was washed once with brine, dried over Na2SO4, filtered, and the solvent was removed under vacuum. The title compound was used without further purification in the next step. LCMS: m/z 203.2 (M+H).
Name
5-pyrrolidin-1-ylmethyl-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
3.82 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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